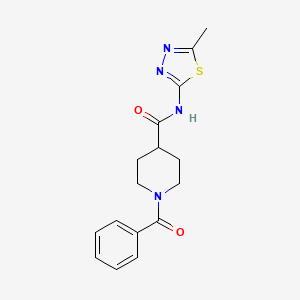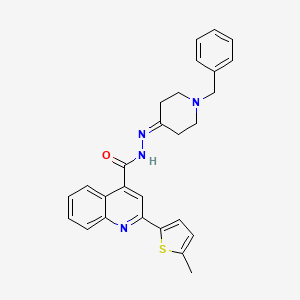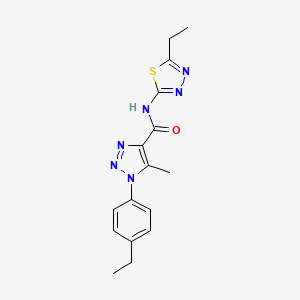![molecular formula C20H25ClN2O2S B4766683 1-(2-chlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine](/img/structure/B4766683.png)
1-(2-chlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine
Overview
Description
1-(2-chlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine, also known by its chemical structure, is a compound with the following molecular formula: C10H13ClN2O2S . Its molecular weight is approximately 260.74 g/mol . This compound belongs to the class of piperazine derivatives, which are frequently found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of 1-(2-chlorophenyl)-4-[(5-isopropyl-2-methylphenyl)sulfonyl]piperazine consists of a piperazine ring with a chlorophenyl group at one position and a sulfonyl group attached to the 4-position. The isopropyl and methylphenyl substituents contribute to its overall structure. For a visual representation, refer to the ChemSpider entry .
Physical And Chemical Properties Analysis
Scientific Research Applications
Boron-Containing Drug Design and Delivery
Boronic acids and their esters, including CPMPS, are promising candidates for drug design and delivery. Specifically, they serve as boron carriers for neutron capture therapy (NCT). NCT is a cancer treatment that exploits the high neutron-capturing ability of boron isotopes. When boron-containing compounds accumulate in tumor cells, neutron irradiation leads to localized nuclear reactions, resulting in tumor cell destruction. However, the marginal stability of these compounds in water necessitates careful consideration when designing pharmacological agents based on boronic pinacol esters .
Photopharmacology and Light-Responsive Compounds
Recent advances in photopharmacology involve designing compounds that respond to light. CPMPS, with its photoactive sulfonyl group, could be explored as a light-responsive molecule. Researchers could investigate its behavior upon exposure to specific wavelengths, potentially enabling light-controlled drug release or other applications.
properties
IUPAC Name |
1-(2-chlorophenyl)-4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O2S/c1-15(2)17-9-8-16(3)20(14-17)26(24,25)23-12-10-22(11-13-23)19-7-5-4-6-18(19)21/h4-9,14-15H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYFRDRPWISKPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-[2-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({3-[(isopropylamino)carbonyl]-4-methoxyphenyl}sulfonyl)-4-piperidinecarboxamide](/img/structure/B4766602.png)

![3-(3-bromophenyl)-N-[3-(dimethylamino)propyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4766635.png)
![3-[({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4766636.png)
![methyl 3-chloro-6-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4766638.png)

![2-(3,4-dimethoxybenzylidene)-6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B4766648.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B4766661.png)
![4-[2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl]morpholine](/img/structure/B4766674.png)

![5-(4-ethoxyphenyl)-6-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4766678.png)
![2-(2-furoyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B4766687.png)

methanone](/img/structure/B4766699.png)